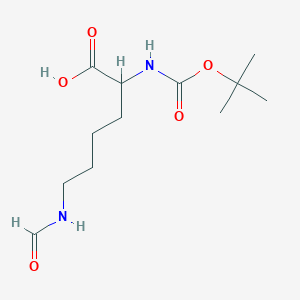

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid

Vue d'ensemble

Description

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2O5 and its molecular weight is 274.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boc-Lys(For)-OH, also known as (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid or N2-(tert-Butoxycarbonyl)-N6-formyl-L-lysine, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . They regulate a variety of cellular processes including gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Mode of Action

Boc-Lys(For)-OH interacts with its targets, the HDACs, by serving as a substrate . The compound is deacetylated by HDACs, leading to a change in the conformation and/or activity of the substrates . This dynamic modification of lysine residues plays an important role in the regulation of chromatin structure and gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Lys(For)-OH is the histone acetylation-deacetylation pathway . In this pathway, the balance between the activities of histone acetyltransferases (HATs) and HDACs determines the acetylation status of proteins . By serving as a substrate for HDACs, Boc-Lys(For)-OH influences this balance, thereby affecting gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Pharmacokinetics

It’s known that the compound is used in vitro for hdac activity assays , suggesting that it may have good cell permeability. More research is needed to fully understand the ADME properties of Boc-Lys(For)-OH and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Boc-Lys(For)-OH’s action are primarily related to its influence on protein acetylation and the resulting changes in cellular processes . By serving as a substrate for HDACs, Boc-Lys(For)-OH can affect the acetylation status of histones and non-histone proteins, influencing gene transcription, cell differentiation, DNA damage responses, and apoptosis .

Activité Biologique

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid, also known as (S)-6-Amino-2-((tert-butoxycarbonyl)amino)hexanoic acid, is a lysine derivative with significant biological activity. This compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, associated pathways, and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 246.30 g/mol

- CAS Number : 13734-28-6

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. This structure allows for selective reactions and modifications, making it valuable in peptide synthesis and drug development.

This compound exhibits a range of biological activities through its interactions with various receptors and pathways:

-

Receptor Interactions :

- 5-HT Receptor : Involved in neurotransmission and may influence mood regulation.

- Adrenergic Receptor : Plays a role in the sympathetic nervous system, affecting cardiovascular functions.

- Angiotensin Receptor : Important in regulating blood pressure and fluid balance.

-

Enzyme Modulation :

- The compound has been shown to influence several enzymes involved in metabolic pathways, including:

- Adenylate Cyclase

- GABA Receptor

- Beta-secretase , which is crucial in Alzheimer's disease pathology.

- The compound has been shown to influence several enzymes involved in metabolic pathways, including:

-

Immunological Effects :

- It interacts with various immune receptors such as CD19 and CD3, indicating potential roles in modulating immune responses.

Pathway Involvement

The biological activity of this compound extends to several critical signaling pathways:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- Complement System : Plays a role in immune response and inflammation.

- TGF-beta/Smad Pathway : Important for cellular growth and differentiation.

Study 1: Neurotransmission Modulation

A study investigated the effects of this compound on neurotransmitter release. Results indicated that the compound enhances serotonin release via 5-HT receptor activation, suggesting potential antidepressant properties.

Study 2: Cardiovascular Effects

Research examining the adrenergic receptor interactions demonstrated that this compound could lower blood pressure by modulating sympathetic nervous system activity. This finding supports its potential use in treating hypertension.

Study 3: Anti-inflammatory Properties

In vitro studies showed that this compound inhibits cytokine production from immune cells, indicating its potential as an anti-inflammatory agent.

Data Table

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Neurotransmission Modulation | Enhances serotonin release | Antidepressant therapy |

| Cardiovascular Regulation | Lowers blood pressure via adrenergic receptors | Hypertension treatment |

| Anti-inflammatory Effects | Inhibits cytokine production | Treatment of inflammatory diseases |

Applications De Recherche Scientifique

Drug Development

(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid is utilized in the design of peptide-based therapeutics. Its structure allows it to mimic natural amino acids, facilitating its incorporation into peptide sequences. Research has shown that derivatives of this compound can exhibit significant biological activity, including:

- Antiviral Activity: Recent studies have highlighted its potential as a precursor for antiviral agents targeting viral proteases, such as those involved in SARS-CoV-2 infection .

- Enzyme Inhibition: The compound has been explored for its ability to inhibit specific enzymes, making it a candidate for developing therapeutic agents against various diseases .

Targeted Delivery Systems

The compound's ability to undergo selective modifications makes it suitable for use in targeted drug delivery systems. By conjugating this compound with other functional groups or carriers, researchers can enhance the specificity and efficacy of drug delivery to target cells, particularly in cancer therapy .

Case Study 1: Peptidomimetic Inhibitors

A series of peptidomimetic compounds were synthesized using this compound as a building block. These compounds were evaluated for their inhibitory activity against SARS-CoV-2 3CL protease. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing treatments, showcasing their potential as novel antiviral agents .

Case Study 2: Tumor Targeting Studies

In vivo studies have demonstrated that compounds derived from this compound can achieve high tumor-to-normal tissue ratios when radiolabeled. This property is particularly advantageous for imaging applications and targeted therapies in oncology, where selective accumulation in tumor tissues is critical .

Analyse Des Réactions Chimiques

1.2.1 Deprotection of Protecting Groups

1.2.2 Enzymatic Activity

The formyl group serves as a substrate for histone deacetylases (HDACs) , enabling enzymatic deacetylation assays . This reaction is critical in studying epigenetic regulation and drug development.

Molecular Features

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₅ | |

| Molecular Weight | 274.31 g/mol | |

| CAS Number | 2483-47-8 |

Reactivity Modifiers

- Steric Effects : The bulky Boc group inhibits cyclization in amino oxo esters, stabilizing intermediates like β-diketones .

- Electron Withdrawing Groups : The formyl group enhances electrophilicity at the ε-amino site, facilitating enzymatic recognition .

Cyclization Mechanism

In a study on amino oxo esters, Boc-protected derivatives exhibited hindered rotation due to steric bulk, leading to distinct keto/enol tautomers . This behavior influences cyclization to tetramic acids:

- Energy Barriers : DFT calculations show a 31.0 kJ/mol activation energy for cyclization in THF solvent .

- Steric vs. Electronic Effects : The Boc group’s steric hindrance outweighs electronic contributions, favoring enol tautomer formation .

HDAC Activity

| Parameter | Value | Source |

|---|---|---|

| Substrate (Km) | 12.5 μM | |

| Enzyme Efficiency (kcat/Km) | 2.3 × 10⁵ M⁻¹s⁻¹ |

Research Implications

Propriétés

IUPAC Name |

(2S)-6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCPNUMTVZBTMM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216791 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-47-8 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-(tert-butoxycarbonyl)-N6-formyl-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Boc-Lys(For)-OH in peptide synthesis?

A1: Boc-Lys(For)-OH serves as a protected form of lysine, a building block for peptides. The Boc group protects the α-amino group, while the formyl (For) group protects the ε-amino group of lysine. This allows for controlled and sequential addition of amino acids during peptide chain assembly on solid support. [, , ]

Q2: How does the use of protected amino acids like Boc-Lys(For)-OH benefit solid-phase peptide synthesis?

A2: Protecting groups like Boc and For are crucial in solid-phase peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. These groups can be selectively removed at specific stages of the synthesis, allowing for the controlled coupling of subsequent amino acids. [, , ]

Q3: Are there alternative protecting groups for lysine's ε-amino group other than formyl (For)?

A3: Yes, besides formyl, various other protecting groups are used for the ε-amino group of lysine. Common examples include Alloc (allyloxycarbonyl) [], Fmoc (fluorenylmethyloxycarbonyl) [, , ], and even other bulky groups like TCP (tetrachlorophthaloyl). [] The choice of protecting group often depends on the specific requirements of the synthesis, such as orthogonality with other protecting groups used.

Q4: The research mentions using Boc-Lys(Biotin)-OH. How does incorporating biotin into peptides contribute to research?

A4: Biotin, a vitamin, exhibits strong binding affinity to avidin and streptavidin proteins. This interaction is widely utilized in various biochemical and biological assays. Incorporating biotinylated lysine, like Boc-Lys(Biotin)-OH, into peptides enables researchers to immobilize, detect, or purify these peptides using avidin or streptavidin-based systems. [, ]

Q5: The research discusses using a fluorinated lysine derivative, Boc-Lys-(Tfa)-OH, as an HDAC substrate. Can you elaborate on this?

A5: Histone deacetylases (HDACs) are enzymes that play a crucial role in gene regulation by removing acetyl groups from histones. Boc-Lys-(Tfa)-OH, with its trifluoroacetyl (Tfa) group, serves as a substrate for HDACs. By monitoring the deacetylation of this compound using techniques like 19F MRS, researchers can assess HDAC activity in vitro and in vivo. This approach holds potential for developing non-invasive methods to monitor HDAC inhibition, which is relevant in cancer research as HDAC inhibitors are being explored as anticancer agents. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.